molecular formula C16H15ClO2 B1597084 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 61259-84-5

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No. B1597084
CAS RN: 61259-84-5
M. Wt: 274.74 g/mol
InChI Key: VCOQTPORNRFKDV-UHFFFAOYSA-N
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Description

4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H15ClO2 . It is used in various proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3’,5’-dimethyl-4’-methoxybenzophenone consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 274.74 g/mol .

Scientific Research Applications

Plant Growth Inhibition and Chlorosis-Inducing Activities

Benzophenone derivatives, including those substituted with methyl, methoxy, hydroxy, or halogen groups, have been studied for their potential in inhibiting plant growth and inducing chlorosis in various plants. A study by Yamada et al. (1979) found that these compounds, such as 3,3′-dimethyl-4-methoxybenzophenone (Methoxyphenone), exhibit significant phytotoxic activities against barnyard grass and rice plants. This finding suggests a potential application in the field of agriculture for weed control or growth regulation (Yamada et al., 1979).

Applications in Photodynamic Therapy

In the medical field, particularly in cancer treatment, certain benzophenone derivatives are being explored for their use in photodynamic therapy. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzophenone derivatives, demonstrating high singlet oxygen quantum yields. These properties make them suitable as Type II photosensitizers in photodynamic therapy, providing a novel approach to cancer treatment (Pişkin et al., 2020).

UV Filters Stability in Water

Benzophenone derivatives, including 4-methoxybenzophenone, are commonly used as UV filters. Negreira et al. (2008) studied their stability in chlorinated water, revealing insights into their degradation pathways and by-products. This research is significant for understanding the environmental impact and behavior of these compounds in aquatic systems (Negreira et al., 2008).

properties

IUPAC Name

(4-chlorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQTPORNRFKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373916
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

CAS RN

61259-84-5
Record name (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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